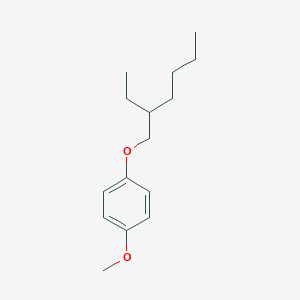

1-((2-Ethylhexyl)oxy)-4-methoxybenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones as described in the second paper involves a palladium-catalyzed dearomative arylation/oxidation reaction, which is a sophisticated method that could potentially be adapted for the synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene . The first paper discusses the identification of impurities in a 1,2-diethoxybenzene sample, which suggests that careful analysis is required to ensure the purity of synthesized compounds .

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of a solvated compound using X-ray crystallography and AM1 molecular orbital methods . This type of analysis is crucial for understanding the conformation and geometry of organic molecules, which in turn affects their reactivity and physical properties. Although the compound studied is different, the methods described could be applied to determine the structure of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. However, the synthesis paper and the impurity identification paper imply that organic compounds can undergo a variety of reactions, and their reactivity can be influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, they do highlight the importance of understanding these properties in the context of organic chemistry. The identification of impurities and the structural analysis suggest that properties such as solubility, boiling point, and stability are key to the practical use and analysis of organic compounds. The methods used in these papers could be employed to study the physical and chemical properties of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.

Applications De Recherche Scientifique

Oxidation Processes

- Oxidation Kinetics: A study investigated the kinetics of free-radical chain oxidation of derivatives of methoxybenzene, which can help in understanding the oxidation behavior of similar compounds like 1-((2-Ethylhexyl)oxy)-4-methoxybenzene (Zawadiak et al., 2003).

Polymerization and Material Science

- Fluorene-Based Copolymers: A study on the synthesis of copolymers involving fluorene and methoxybenzene derivatives shows their potential in creating materials with unique photoluminescence and electroluminescence properties (Cho et al., 2002).

- Polymerization Catalysis: Research into the homo- and copolymerization of aromatic diynes, including methoxybenzene derivatives, explores their potential in creating π-conjugated polymers, relevant for material science applications (Pasquini et al., 2009).

- Electrochemical Copolymerization: Studies on electrochemical copolymerization involving methoxybenzene derivatives help in understanding the potential of these compounds in developing new polymeric materials (Huang et al., 2012).

Environmental and Analytical Chemistry

- Environmental Analysis: The detection of volatile methoxybenzene compounds in grains, which helps in understanding the off-odor properties, provides insights into environmental and agricultural applications (Seitz & Ram, 2000).

- Chemical Degradation Studies: Investigation of the degradation of sunscreen agents containing methoxybenzene derivatives in the presence of sodium hypochlorite provides crucial insights into environmental degradation processes (Gackowska et al., 2015).

Molecular Interaction Studies

- Molecular Encapsulation: Research on the guest-induced assembly of molecules, including methoxybenzene derivatives, into heterodimeric capsules via hydrogen bonds, offers insights into molecular encapsulation and interaction mechanisms (Kobayashi et al., 2003).

Energy Storage and Electronics

- Redox Flow Batteries: A study on annulated dialkoxybenzenes as catholyte materials in non-aqueous redox flow batteries highlights the application of methoxybenzene derivatives in energy storage technologies (Zhang et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-ethylhexoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRTUSZHEQXAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391618 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Ethylhexyl)oxy)-4-methoxybenzene | |

CAS RN |

146370-51-6 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)